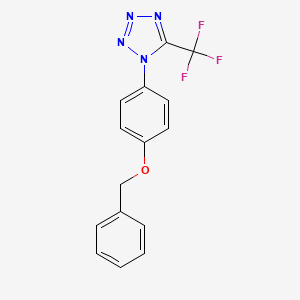
Flurbiprofen impurity 7
描述
Flurbiprofen impurity 7 is a derivative of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. Impurities in pharmaceutical compounds like Flurbiprofen are critical to identify and analyze, as they can affect the drug’s safety, efficacy, and stability.
准备方法
The synthesis of Flurbiprofen impurity 7 involves several steps. One method starts with 3,4-difluoronitrobenzene as the starting material, which undergoes a substitution reaction with methyl malonic ester . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
化学反应分析
Flurbiprofen impurity 7 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule. For example, the introduction of a fluorine atom can be achieved using reagents like N-fluorobenzenesulfonimide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Flurbiprofen impurity 7 has several applications in scientific research:
Biology: Researchers study its biological activity to understand the pharmacokinetics and pharmacodynamics of Flurbiprofen and its impurities.
Medicine: It helps in assessing the safety and efficacy of Flurbiprofen by identifying potential toxic impurities.
Industry: The compound is used in quality control processes to ensure the purity and stability of Flurbiprofen products.
作用机制
The mechanism of action of Flurbiprofen impurity 7 is similar to that of Flurbiprofen. It involves the reversible inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are part of the prostaglandin synthesis pathway.
相似化合物的比较
Flurbiprofen impurity 7 can be compared with other impurities of Flurbiprofen, such as:
Flurbiprofen impurity A (Biprofen): This compound has a similar structure but differs in the position of the fluorine atom.
Flurbiprofen impurity C: This impurity has an additional hydroxyl group, which affects its chemical properties and biological activity.
Flurbiprofen impurity D: This compound contains a ketone group, making it more reactive in certain chemical reactions.
Flurbiprofen impurity E: This impurity has a carboxylic acid group, which influences its solubility and reactivity.
This compound is unique due to its specific structural features and the resulting chemical and biological properties. Understanding these differences is crucial for ensuring the safety and efficacy of Flurbiprofen as a pharmaceutical product.
属性
IUPAC Name |
1-acetyloxyethyl 2-(4-phenylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13(19(21)23-15(3)22-14(2)20)16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-13,15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLDPSBDPAHNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC(C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B3323635.png)








![N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide](/img/structure/B3323700.png)




